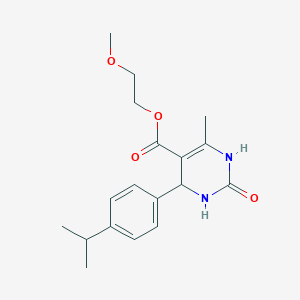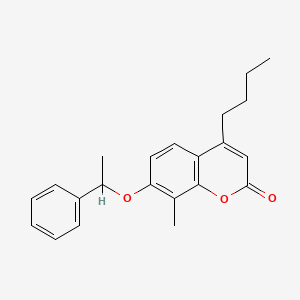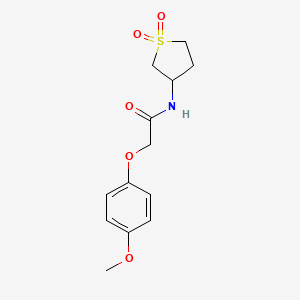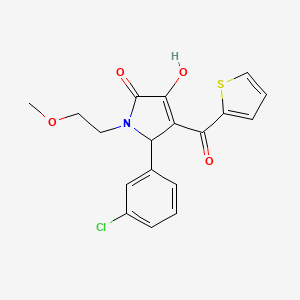
4-(2-chlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione
説明
4-(2-chlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione, also known as CCQ, is a synthetic compound that has been studied for its potential use in various scientific research applications. CCQ has been shown to have promising effects on the central nervous system, making it a potential candidate for further investigation in the field of neuroscience.
科学的研究の応用
4-(2-chlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione has been studied for its potential use in various scientific research applications, particularly in the field of neuroscience. This compound has been shown to have neuroprotective effects, as well as the ability to enhance cognitive function and memory retention. Additionally, this compound has been shown to have potential anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of 4-(2-chlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to increase the levels of acetylcholine and dopamine in the brain, which are both involved in cognitive function and memory retention. Additionally, this compound has been shown to have potential antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, particularly on the central nervous system. This compound has been shown to enhance cognitive function and memory retention, as well as to have potential neuroprotective effects. Additionally, this compound has been shown to have potential anti-inflammatory effects, which may contribute to its potential use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of 4-(2-chlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione for lab experiments is its relatively low toxicity, making it a safer alternative to other compounds that have been studied for similar purposes. Additionally, this compound has been shown to have relatively low side effects, making it a potentially useful compound for further investigation. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for research on 4-(2-chlorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione. One potential area of investigation is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound may have potential use in the treatment of other inflammatory diseases, such as arthritis. Further investigation into the mechanism of action of this compound may also reveal new potential applications for this compound. Overall, this compound has shown promising results in various scientific research applications, making it a potentially useful compound for further investigation.
特性
IUPAC Name |
4-(2-chlorophenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-9-5-2-1-4-8(9)13-12-10(16-14(19)17-13)6-3-7-11(12)18/h1-2,4-5,13H,3,6-7H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGRVHDYNFGNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387816 | |
| Record name | 2,5(1H,3H)-Quinazolinedione, 4-(2-chlorophenyl)-4,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668340 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
107775-56-4 | |
| Record name | 2,5(1H,3H)-Quinazolinedione, 4-(2-chlorophenyl)-4,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-1,3-benzothiazol-2-yl-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3988074.png)
![5-methyl-N,7-di-3-pyridinyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3988077.png)
![N-[2-(dimethylamino)ethyl]-4-(1-piperidinylsulfonyl)benzamide hydrochloride](/img/structure/B3988081.png)
![N-[1-(4-chlorophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B3988098.png)

![7-(4-bromophenyl)-5-(4-ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3988112.png)
![6-[4-(allyloxy)phenyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B3988117.png)
![4-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B3988122.png)
![4-hydroxy-5-(4-methylbenzoyl)-6-[5-(2-nitrophenyl)-2-furyl]-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B3988135.png)
![1-(2-methoxyphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3988142.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3988157.png)

